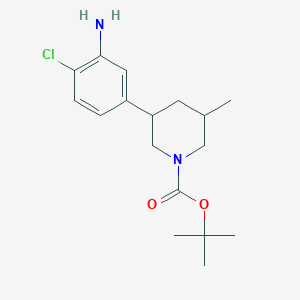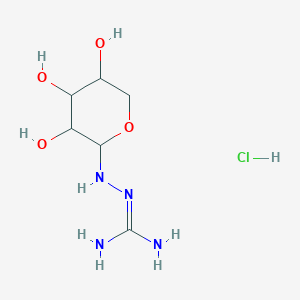
N1-b-D-Arabinopyranosylamino-guanidine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-BETA-D-ARABINOPYRANOSYLAMINO GUANIDINE HCL is a synthetic monosaccharide derivative. It is a modified carbohydrate that has been custom synthesized through processes such as methylation and glycosylation. This compound is known for its high purity and is used in various research applications, particularly in the modification of saccharides or oligosaccharides to create new carbohydrates with desired properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-BETA-D-ARABINOPYRANOSYLAMINO GUANIDINE HCL involves the methylation and glycosylation of specific carbohydrate precursors. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the methylation process, followed by glycosylation to attach the arabinopyranosyl group to the amino guanidine moiety .
Industrial Production Methods
Industrial production of N1-BETA-D-ARABINOPYRANOSYLAMINO GUANIDINE HCL requires sourcing of high-purity raw materials and precise control of reaction conditions to ensure consistency and quality. The production process involves multiple steps, including purification and quality control measures to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
N1-BETA-D-ARABINOPYRANOSYLAMINO GUANIDINE HCL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
N1-BETA-D-ARABINOPYRANOSYLAMINO GUANIDINE HCL has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of new carbohydrates with specific properties.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of N1-BETA-D-ARABINOPYRANOSYLAMINO GUANIDINE HCL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-BETA-D-ARABINOPYRANOSYLAMINO GUANIDINE: Similar in structure but without the hydrochloride component.
N1-BETA-D-ARABINOPYRANOSYLAMINO GUANIDINE ACETATE: Another derivative with an acetate group instead of hydrochloride.
N1-BETA-D-ARABINOPYRANOSYLAMINO GUANIDINE SULFATE: Contains a sulfate group, offering different chemical properties.
Uniqueness
N1-BETA-D-ARABINOPYRANOSYLAMINO GUANIDINE HCL is unique due to its specific combination of the arabinopyranosyl group and the amino guanidine moiety, along with the hydrochloride component. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
IUPAC Name |
2-[(3,4,5-trihydroxyoxan-2-yl)amino]guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O4.ClH/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;/h2-5,9,11-13H,1H2,(H4,7,8,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMFZIWFQRRBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NN=C(N)N)O)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
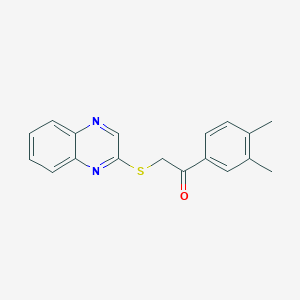

![[R-(R*,R*)]-gamma-Chloro-gamma-ethyl-3-methoxy-N,N,beta-trimethylbenzenepropanamine](/img/structure/B15123679.png)
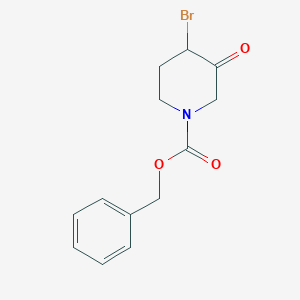


![Exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride](/img/structure/B15123694.png)

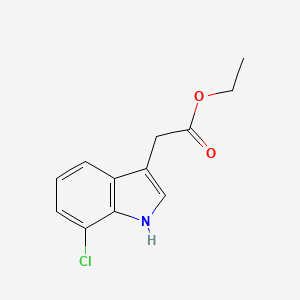
![Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester](/img/structure/B15123719.png)
![2-[2-({Bicyclo[2.2.1]heptan-2-yl}amino)ethoxy]ethan-1-ol](/img/structure/B15123728.png)

![(2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B15123738.png)
